5H-imidazo[4,5-f]benzimidazol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
876500-71-9 |
|---|---|
Molecular Formula |
C8H4N4O |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
5H-imidazo[4,5-f]benzimidazol-2-one |
InChI |
InChI=1S/C8H4N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10) |
InChI Key |
GOKMHPHYGUSMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=NC(=O)N=C31)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Imidazo 4,5 F Benzimidazol 2 One and Analogues
Strategies for Annulation and Ring Fusion
The construction of the imidazo[4,5-f]benzimidazole scaffold relies on annulation, the process of building a new ring onto an existing one. Key strategies involve forming the imidazole (B134444) ring onto a pre-existing benzimidazole (B57391) or constructing both heterocyclic systems concurrently from a substituted benzene (B151609) core.
Oxidative cyclization is a prominent method for forming ring-fused benzimidazoles and imidazobenzimidazoles. encyclopedia.pubnih.gov This approach typically starts from substituted anilines or anilides. encyclopedia.pubnih.gov The mechanism and required conditions differ depending on the starting material. The formation of ring-fused benzimidazoles from o-(cycloamino)anilines often proceeds through a nitrosobenzene intermediate, whereas the cyclization of anilides to yield imidazobenzimidazoles occurs via an amine N-oxide intermediate under acidic conditions. encyclopedia.pubnih.govmdpi.com
Traditional methods employed reagents like Caro's acid (peroxymonosulfuric acid) or peroxytrifluoroacetic acid, generated in situ from hydrogen peroxide and trifluoroacetic acid. nih.gov More contemporary and sustainable protocols utilize Oxone (potassium peroxymonosulfate). encyclopedia.pub For instance, the synthesis of spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazole has been achieved using Oxone in acetic acid. arkat-usa.org This reaction requires the functionalization of 4,6-di(cycloamino)-1,3-phenylenediamines into their corresponding anilides before the oxidative ring closure can proceed. arkat-usa.orgkingston.ac.uk This contrasts with simpler benzimidazole syntheses where the aniline (B41778) can be used directly without needing acid. arkat-usa.org Evidence from reaction monitoring supports the presence of N-oxide and nitroso intermediates in the respective cyclizations of anilides and anilines. arkat-usa.org
An example of this methodology is the oxidative cyclization of N,N'-[4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)-6-piperidin-1-yl-1,3-phenylene]diacetamide with Oxone in acetic acid, which yields the corresponding imidazo[4,5-f]benzimidazole derivative. researchgate.net
Table 1: Oxidative Cyclization Conditions for Imidazobenzimidazole Analogues
| Starting Material Precursor | Oxidizing Agent | Solvent/Acid | Key Intermediate | Resulting Core Structure |
| 4,6-di(cycloamino)-1,3-phenylenediamine | Oxone | Acetic Acid | Amine N-oxide | Imidazo[4,5-f]benzimidazole |
| 2-(cycloamino)aniline | Peroxytrifluoroacetic acid | Trifluoroacetic Acid | Nitrosobenzene | Ring-fused Benzimidazole |
Condensation reactions are a foundational strategy for synthesizing benzimidazoles and their fused analogues. The most traditional approach involves the bimolecular condensation of 1,2-phenylenediamines with aldehydes, a method known as the Phillips-Ladenburg reaction. mdpi.comnih.gov This acid-catalyzed reaction is versatile, though direct condensation with aldehydes can sometimes lead to complex mixtures of products. The use of carboxylic acids and their derivatives (nitriles, imidates, orthoesters) in place of aldehydes is also a widely employed technique. nih.gov
For the construction of more complex fused systems like imidazobenzimidazoles, the condensation strategy is extended. For example, 2-hydrazinobenzimidazole can be condensed with various reagents like ethyl chloroformate or diethyl oxalate (B1200264) to produce triazolo- and triazino-fused benzimidazoles, respectively. oup.com Similarly, condensation with aromatic aldehydes or acetic anhydride can yield substituted 1,2,4-triazolo-fused systems. oup.com These reactions demonstrate how a pre-formed benzimidazole can be elaborated into a more complex fused heterocycle through condensation and subsequent cyclization. oup.com
Transition metal catalysis provides powerful and efficient pathways for the synthesis of polycyclic benzimidazoles. dntb.gov.ua These methods facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are crucial for ring construction. Palladium and copper are the most commonly used metals for these transformations. mdpi.com
Copper-catalyzed protocols are frequently used for annulation onto a benzimidazole core. researchgate.netnih.gov For instance, the synthesis of benzo mdpi.comacs.orgimidazo[2,1-b]thiazole derivatives has been achieved through a Copper(II)-catalyzed thioamination of a β-nitroalkene with 1H-benzo[d]imidazole-2-thiol. researchgate.net This process involves the successive formation of C-N and C-S bonds. researchgate.net Similarly, the synthesis of 5H-benzo[d]benzo mdpi.comacs.orgimidazo[2,1-b] encyclopedia.pubnih.govthiazine (B8601807) derivatives employs a CuI-catalyzed coupling of 1H-benzo[d]imidazole-2-thiol with a substituted aryl halide. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are instrumental in constructing complex heterocyclic systems. mdpi.com These reactions can be used to build precursors that undergo subsequent cyclization to form the fused benzimidazole ring system. For example, a palladium-catalyzed Sonogashira coupling can be used to introduce an alkyne, which then participates in a ring-closure reaction to form an azaindole, a related heterocyclic structure. mdpi.com
Multi-component reactions (MCRs), where three or more reactants are combined in a single operation to form a product containing structural elements of all components, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. acs.orgresearchgate.net Several MCRs and one-pot strategies have been developed for the synthesis of imidazobenzimidazoles and related fused systems.
A one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been developed from a three-component reaction of a 2-aminobenzimidazole (B67599), an aromatic aldehyde, and an isocyanide. acs.orgnih.gov The reaction first involves the condensation of the 2-aminobenzimidazole with the aldehyde to form an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final fused product. acs.orgnih.gov
Another example is the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from the condensation of benzil, aldehydes, primary amines, and ammonium acetate, often facilitated by a Brønsted acid catalyst under solvent-free conditions. sharif.edu These methods are highly convergent, allowing for the assembly of complex heterocyclic structures from simple starting materials in a single synthetic operation. mdpi.comasianpubs.org The synthesis of benzo mdpi.comacs.orgimidazo[1,2-a]pyrimidin-2-ones has been achieved via a consecutive four-component reaction using a magnetic nanocatalyst in a green solvent system. nih.gov
Table 2: Comparison of Multi-Component Reaction Strategies
| Reaction Type | Components | Catalyst/Conditions | Resulting Scaffold |
| GBB-3CR | 2-Aminobenzimidazole, Aldehyde, Isocyanide | Microwave, Piperidine | Imidazo[1,2-a]benzimidazole |
| Four-Component | Aniline, DMAD, Aldehyde, 2-Aminobenzimidazole | Nanomagnetic Catalyst | Benzo mdpi.comacs.orgimidazo[1,2-a]pyrimidin-2-one |
| Four-Component | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | [Pyridine-SO3H]Cl, Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole |
Regioselective Synthesis and Stereochemical Control in Imidazobenzimidazole Formation
Regioselectivity is a critical consideration in the synthesis of imidazobenzimidazoles, as different isomers can be formed depending on the cyclization pathway. For example, the fusion of an imidazole ring onto a benzimidazole core can result in either imidazo[4,5-f]benzimidazole or imidazo[5,4-f]benzimidazole isomers. arkat-usa.org The choice of starting materials and reaction conditions can direct the synthesis toward a specific regioisomer. In the Oxone-mediated oxidative cyclization of di-substituted phenylenediamines, both the [4,5-f] and [5,4-f] isomers could be synthesized by starting with the appropriate precursors. arkat-usa.org
The synthesis of substituted imidazoles can also be controlled regioselectively. A method for synthesizing 4- and 5-functionalized imidazoles from allenyl sulfonamides and amines demonstrated that the resulting substitution pattern is dependent on the substituents present on the nitrogen atoms of the amine. nih.govfigshare.com Another protocol for preparing 1,4-disubstituted imidazoles achieves complete regioselectivity through a sequence involving double aminomethylenation followed by a transamination/cyclization cascade. rsc.org While these examples pertain to simpler imidazole systems, the principles of controlling reactant electronics and sterics are applicable to the construction of more complex fused systems.
Stereochemical control becomes relevant when chiral centers are introduced into the imidazobenzimidazole scaffold. While the core structure is planar, substituents introduced during synthesis can be chiral. The use of chiral starting materials or chiral catalysts in the synthetic sequence is the primary method for achieving stereochemical control, leading to the formation of specific enantiomers or diastereomers.
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to create more sustainable and environmentally benign processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and improving atom economy.
Microwave irradiation is a key green chemistry tool that can dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and cleaner reactions. acs.orgrjptonline.org The synthesis of imidazo[1,2-a]benzimidazoles via a multicomponent reaction is effectively accelerated by microwave activation. acs.org Similarly, various substituted benzimidazoles have been synthesized using microwave assistance, highlighting its efficiency. rjptonline.org
Ultrasonic irradiation is another non-conventional energy source that promotes chemical reactions through acoustic cavitation. nih.gov This technique has been used for the synthesis of 2-aryl benzimidazoles and other imidazole derivatives, offering advantages such as shorter reaction times, good yields, and milder conditions compared to conventional heating. nih.gov
The use of green solvents, particularly water, is a cornerstone of sustainable synthesis. nih.gov Water is non-toxic, inexpensive, and non-flammable, making it an ideal medium for many reactions. The synthesis of imidazole-based pyrimidine hybrids has been successfully carried out in water, demonstrating the viability of aqueous media for constructing complex heterocycles. nih.gov Additionally, solvent-free or "neat" reaction conditions represent an even greener alternative, eliminating solvent waste entirely. One-pot syntheses of imidazole derivatives have been developed under solvent-free conditions, providing high yields and reducing environmental impact. nih.govasianpubs.org
Table 3: Overview of Green Synthetic Protocols
| Green Approach | Technique/Medium | Advantages | Example Application |
| Energy Efficiency | Microwave Irradiation | Rapid reaction times, higher yields, reduced side products | Multicomponent synthesis of imidazo[1,2-a]benzimidazoles |
| Energy Efficiency | Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, improved yields | Synthesis of 2-aryl benzimidazoles |
| Safer Solvents | Water | Non-toxic, non-flammable, environmentally benign | Synthesis of imidazole-based pyrimidine hybrids |
| Waste Reduction | Solvent-free Conditions | Eliminates solvent waste, simplifies workup | One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles |
| Catalysis | Reusable Nanocatalyst | Easy separation and reuse, high efficiency | Synthesis of benzo mdpi.comacs.orgimidazo[1,2-a]pyrimidin-2-ones |
Derivatization Strategies for Functionalized 5H-Imidazo[4,5-f]benzimidazol-2-one Scaffolds
The functionalization of the this compound core is a key strategy for modulating its physicochemical properties and biological activities. Derivatization can be targeted at several positions, including the nitrogen atoms of the imidazole and benzimidazole rings, as well as the carbon atoms of the aromatic backbone. Common strategies involve alkylation, acylation, and other modifications to introduce a variety of functional groups, thereby creating a library of analogues for further investigation.
One of the most prevalent derivatization approaches for scaffolds related to this compound is N-alkylation. Studies on analogous compounds, such as 5-nitrobenzimidazol-2-one, have demonstrated the feasibility of introducing alkyl groups onto the nitrogen atoms of the imidazole ring system. researchgate.net This is typically achieved under phase transfer catalysis (PTC) conditions, which facilitate the reaction between the heterocyclic core and various alkylating agents in a biphasic system. researchgate.net
The alkylation of 5-nitrobenzimidazol-2-one has been successfully carried out using a range of alkylating agents, including benzyl chloride, picolyl chloride, N-(3-bromopropyl)phthalimide, cinnamyl bromide, allyl bromide, and propargyl bromide. researchgate.net These reactions are generally performed in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF). researchgate.net This methodology typically results in the formation of dialkylated products, where both nitrogen atoms of the imidazolone ring are substituted. researchgate.net
The general reaction scheme for the dialkylation of a benzimidazol-2-one (B1210169) scaffold under PTC conditions can be represented as follows:
Scheme 1: General Alkylation of a Benzimidazol-2-one Derivative
In this representative reaction, the benzimidazol-2-one core reacts with an alkyl halide (R-X) in the presence of a base and a phase transfer catalyst to yield the N,N'-dialkylated product.
The following interactive table provides examples of various alkylating agents that have been used in the derivatization of the closely related 5-nitrobenzimidazol-2-one scaffold, which serves as a model for the potential derivatization of this compound.
| Alkylating Agent | Reagent Structure | Product | Conditions |
| Benzyl chloride | C7H7Cl | 1,3-Dibenzyl-5-nitrobenzimidazol-2-one | K2CO3, TBAB, DMF, rt, 6h |
| 2-Picolyl chloride | C6H6ClN | 1,3-Bis(2-picolyl)-5-nitrobenzimidazol-2-one | K2CO3, TBAB, DMF, 70°C, 24h |
| N-(3-Bromopropyl)phthalimide | C11H10BrNO2 | 1,3-Bis(3-phthalimidopropyl)-5-nitrobenzimidazol-2-one | K2CO3, TBAB, DMF, rt, 6h |
| Cinnamyl bromide | C9H9Br | 1,3-Dicinnamyl-5-nitrobenzimidazol-2-one | K2CO3, TBAB, DMF, rt, 6h |
| Allyl bromide | C3H5Br | 1,3-Diallyl-5-nitrobenzimidazol-2-one | K2CO3, TBAB, DMF, rt, 6h |
| Propargyl bromide | C3H3Br | 1,3-Dipropargyl-5-nitrobenzimidazol-2-one | K2CO3, TBAB, DMF, rt, 6h |
While direct C-H functionalization of the this compound core is not extensively documented, research on related benzimidazole and fused-ring systems suggests potential avenues for such modifications. For instance, copper-catalyzed oxidative tandem C-H aminations have been utilized for the synthesis of functionalized benzimidazoles. rsc.org These advanced synthetic methods could potentially be adapted for the direct introduction of substituents onto the aromatic part of the this compound scaffold, offering a more atom-economical approach to novel derivatives.
Furthermore, the synthesis of related fused heterocyclic systems, such as benzo rsc.orgnih.govimidazo[1,2-a]pyrimidin-2-ones, often involves the reaction of 2-aminobenzimidazole with various reagents. nih.gov This suggests that the amino groups present in precursors to the this compound ring system could serve as handles for derivatization prior to the final ring-closing step, allowing for the introduction of a wide range of functionalities.
Chemical Reactivity and Transformations of 5h Imidazo 4,5 F Benzimidazol 2 One Scaffolds
Ring Expansion and Contraction Reactions of Fused Benzimidazoles
Ring expansion and contraction reactions are powerful synthetic tools for creating or modifying cyclic structures, often proceeding through cationic, anionic, or carbenoid intermediates. wikipedia.org These methods allow for the synthesis of complex ring systems from more readily available precursors.
One of the most direct methods for forming the benzimidazol-2-one (B1210169) core, a key component of the target scaffold, involves the ring contraction of larger heterocyclic systems. A notable example is the decarbonylative ring contraction of quinoxalinediones. acs.org This process provides a practical route to N-alkyl-substituted benzimidazol-2-ones, demonstrating its utility in synthesizing complex molecules like the drug Flibanserin and analogues of the marine antibiotic hunanamycin-A. acs.org Similarly, the rearrangement of quinoxalin-2(1H)-one derivatives in the presence of 1,2-diaminobenzenes under acidic conditions can lead to the formation of benzimidazole (B57391) derivatives through a ring contraction mechanism. rsc.org
Conversely, ring expansion reactions on related fused imidazole (B134444) systems have been documented. For instance, functionalized imidazo[4,5-e]thiazolo[2,3-c] instras.comacs.orgnih.govtriazines undergo a base-induced skeletal rearrangement where the thiazolidine (B150603) ring expands to a thiazine (B8601807) ring. nih.gov This cascade process, initiated by alkaline hydrolysis, results in the formation of the novel imidazo[4,5-e] acs.orgresearchgate.netthiazino[2,3-c] instras.comacs.orgnih.govtriazine system. nih.gov In another example, the hydrated imidazoline (B1206853) fragment within 2,3-dihydro-9H-dibenzo[b,f]imidazo[2,1-d] acs.orgresearchgate.netoxazocines was shown to expand, providing access to previously undescribed medium-sized rings. osi.lv
Table 1: Examples of Ring Expansion and Contraction Reactions in Fused Benzimidazoles and Related Heterocycles
| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |
| Ring Contraction | Quinoxalinediones | Heat | N-alkyl-substituted benzimidazol-2-ones | acs.org |
| Ring Contraction | Quinoxalin-2(1H)-ones | 1,2-Diaminobenzene, Acid | Substituted Benzimidazoles | rsc.org |
| Ring Expansion | Imidazo[4,5-e]thiazolo[2,3-c] instras.comacs.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters | KOH, Methanol | Imidazo[4,5-e] acs.orgresearchgate.netthiazino[2,3-c] instras.comacs.orgnih.govtriazines | nih.gov |
| Ring Expansion | 2,3-Dihydro-9H-dibenzo[b,f]imidazo[2,1-d] acs.orgresearchgate.netoxazocines | Not specified | 6,11-Dihydro-12H-dibenzo[b,f] acs.orgresearchgate.netoxazocin-12-one derivatives | osi.lv |
Intramolecular Cyclization and Rearrangement Processes
Intramolecular cyclization is a cornerstone strategy for assembling the fused ring systems inherent to imidazobenzimidazoles. These reactions often proceed with high regioselectivity and efficiency.
A prominent method involves the intramolecular cyclization of appropriately substituted benzimidazole precursors. For example, a silver carbonate/trifluoroacetic acid (Ag2CO3/TFA) catalytic system effectively promotes the 6-endo-dig intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. nih.gov This process is highly regioselective, exclusively yielding the 6-endo-dig product and providing a route to 1H-benzo instras.comresearchgate.netimidazo[1,2-c] acs.orgresearchgate.netoxazin-1-one derivatives. nih.gov Another powerful technique is the zinc-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with various aldehydes, which efficiently constructs 5,6-dihydrobenzo instras.comresearchgate.netimidazo[1,2-c]quinazolines in a one-pot process. rsc.org Oxidative cyclizations are also employed; for instance, using Oxone in formic acid allows for the cyclization of o-tert-aminoacetanilides to produce ring-fused benzimidazoles and imidazobenzimidazoles. researchgate.net
Rearrangement reactions also play a crucial role in the synthesis and transformation of these scaffolds. During the Povarov reaction of benzimidazole-2-arylimines, a acs.orgresearchgate.net sigmatropic rearrangement has been observed, leading to the formation of dihydrobenzimidazo[1,2-a]pyrimidines. nih.gov Furthermore, the synthesis of benzimidazol-2-ones can be achieved through the rearrangement of substituted quinoxalin-2(1H)-ones. acs.org A classic example of rearrangement in heterocyclic chemistry is the Hofmann rearrangement, which converts primary carboxamides into amines via an isocyanate intermediate. nih.gov This protocol has been adapted to convert 2-hydroxymethylbenzamides into 1,4-dihydro-benzo[d] acs.orgresearchgate.netoxazin-2-ones through intramolecular trapping of the isocyanate by a hydroxyl group. nih.gov
Table 2: Selected Intramolecular Cyclization and Rearrangement Reactions
| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |
| Intramolecular Cyclization | N-Boc-2-alkynylbenzimidazoles | Ag2CO3/TFA, 60 °C | 1H-Benzo instras.comresearchgate.netimidazo[1,2-c] acs.orgresearchgate.netoxazin-1-ones | nih.gov |
| Intramolecular Cyclization | 2-(2-Nitrophenyl)-1H-benzo[d]imidazoles and Aldehydes | Zn/H2O | 5,6-Dihydrobenzo instras.comresearchgate.netimidazo[1,2-c]quinazolines | rsc.org |
| Intramolecular Cyclization | o-tert-Aminoacetanilides | Oxone, Formic Acid | Ring-fused Imidazobenzimidazoles | researchgate.net |
| Intramolecular S(N)Ar | 2-(2-Nitrophenyl)-1H-benzimidazoles with N-pendant alkoxides | NaH, DMF | N-vinyl-substituted 2-(2-hydroxyphenyl)-1H-benzimidazoles | nih.gov |
| acs.orgresearchgate.net Sigmatropic Rearrangement | Intermediates from Povarov reaction of Benzimidazole-2-arylimines | BF3∙Et2O | Dihydrobenzimidazo[1,2-a]pyrimidines | nih.gov |
| Hofmann Rearrangement | 2-Hydroxymethylbenzamides | Bis(trifluoroacetoxy)iodobenzene (BTI) | 1,4-Dihydro-benzo[d] acs.orgresearchgate.netoxazin-2-ones | nih.gov |
Functional Group Interconversions on the Imidazobenzimidazole Core
Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the modification of a molecule's properties by converting one functional group into another. solubilityofthings.com While the imidazobenzimidazole core is relatively stable, modifications can be introduced either by building the scaffold from functionalized precursors or by transforming the final product.
A key strategy involves a cascade reaction where the core is assembled and functionalized simultaneously. For example, a palladium-catalyzed cascade C-N coupling of various monosubstituted ureas with substituted 2-bromo-chlorobenzene derivatives allows for the regioselective synthesis of a wide array of 1-alkyl- and 1-arylbenzimidazolones. acs.org This method tolerates a range of functional groups on both coupling partners, including fluoro, methyl, trifluoromethyl, cyano, and ester groups, effectively incorporating them into the final heterocyclic structure. acs.org
Further transformations can be performed on the synthesized heterocyclic systems. An addition/cyclization/oxidative C-H functionalization process has been developed to create benzimidazo[2,1-b]thiazoline derivatives, and it was noted that the resulting product can be further converted to other substituted derivatives, highlighting the potential for subsequent FGIs. richmond.edu
Table 3: Introduction of Functional Groups during Benzimidazolone Synthesis
| Urea Coupling Partner (R group) | Electrophile Substituent | Resulting Functional Group on Benzimidazolone Core | Reference |
| Methyl, Butyl | 5-Fluoro | 1-Alkyl, 5-Fluoro | acs.org |
| 2-F-Bn, 4-CF3-Bn, 4-MeO-Bn | 5-Fluoro | 1-Benzyl (substituted), 5-Fluoro | acs.org |
| Phenyl, 4-F-C6H4 | 5-Fluoro | 1-Aryl, 5-Fluoro | acs.org |
| Benzyl | 4-Methyl, 6-Methyl | 1-Benzyl, 4- or 6-Methyl | acs.org |
| Benzyl | 4-Trifluoromethyl, 6-Trifluoromethyl | 1-Benzyl, 4- or 6-Trifluoromethyl | acs.org |
| Benzyl | 6-Cyano, 6-Ester, 6-Amide | 1-Benzyl, 6-Cyano/Ester/Amide | acs.org |
Nucleophilic and Electrophilic Substitution Patterns
The electronic nature of the 5H-imidazo[4,5-f]benzimidazol-2-one scaffold dictates its substitution patterns. The imidazole ring contains both an acidic nitrogen (at position 1 when unsubstituted) and a basic nitrogen (at position 3), making it susceptible to reactions with both electrophiles and nucleophiles. researchgate.net
Nucleophilic substitution, particularly at the nitrogen atoms, is a common transformation. Alkylation reactions on related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine systems demonstrate that substitution occurs readily under basic conditions (e.g., K2CO3 in DMF). nih.gov These reactions can, however, lead to mixtures of regioisomers, with substitution occurring at different nitrogen atoms within the fused system. For instance, alkylation of 2-substituted-5H-imidazo[4,5-c]pyridines with alkyl halides predominantly yields the N5-substituted regioisomers. nih.gov The benzimidazole ring itself can undergo nucleophilic addition to reagents like alkynyl bromides, which can then be followed by palladium-catalyzed intramolecular C-H vinylation to form further fused systems. researchgate.net Intramolecular aromatic nucleophilic substitution (S(N)Ar) is also a viable pathway, where a nucleophile from a side chain displaces a leaving group (like a nitro group) on the phenyl ring to form a new cycle. nih.gov
Electrophilic substitution on the benzimidazole ring is generally more challenging due to the ring's inherent stability. instras.com Reactions often require forcing conditions. The specific substitution patterns on the this compound core would be influenced by the existing substituents, which direct incoming electrophiles to specific positions on the benzene (B151609) ring portion of the molecule.
Table 4: Examples of Nucleophilic Substitution Reactions on Imidazole-based Scaffolds
| Scaffold | Reagent | Conditions | Product Description | Reference |
| 2-Substituted-5H-imidazo[4,5-c]pyridines | 4-Chlorobenzyl bromide or Butyl bromide | K2CO3, DMF | Predominantly N5-alkylated regioisomers | nih.gov |
| 2-Aryl benzimidazoles | Alkynyl bromides | Base, then Pd-catalyst | Benzo instras.comresearchgate.netimidazo[2,1-a]isoquinolines | researchgate.net |
| 2-(2-Nitrophenyl)-1H-benzimidazoles | NaH | DMF, rt | Intramolecular S(N)Ar product | nih.gov |
| 2-Bromo-1-chloro-4-fluorobenzene | Monosubstituted ureas | Pd catalyst, K3PO4, t-BuOH | Regioselective C-N coupling to form benzimidazolone | acs.org |
Spectroscopic and Structural Elucidation of 5h Imidazo 4,5 F Benzimidazol 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, the precise connectivity and spatial arrangement of atoms within the 5H-imidazo[4,5-f]benzimidazol-2-one scaffold and its derivatives can be elucidated.
In the ¹H NMR spectra of imidazo[4,5-f]benzimidazol-2-one derivatives, the chemical shifts of the protons provide significant structural insights. For instance, the protons on the benzimidazole (B57391) and imidazole (B134444) rings typically appear in the aromatic region of the spectrum. The NH protons of the imidazole and benzimidazole moieties usually present as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. researchgate.netrsc.org The specific substitution patterns on the aromatic rings lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets) that allow for the determination of the substituent positions. nih.govrsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbonyl carbon of the 2-one functionality in the this compound core is expected to resonate at a significantly downfield position, typically in the range of 150-160 ppm. researchgate.net The carbons of the fused aromatic rings will appear in the aromatic region (typically 110-150 ppm), and their specific shifts can be influenced by the nature and position of substituents. arabjchem.orgmdpi.com In cases of rapid proton exchange between the NH tautomers of the benzimidazole ring, an averaging of the signals for symmetrically related carbons (C4/C7 and C5/C6) may be observed. mdpi.combeilstein-journals.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the same spin system. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. HMBC spectra are particularly valuable as they show correlations between protons and carbons that are two or three bonds away, which helps in connecting different fragments of the molecule and confirming the fusion of the heterocyclic rings. For complex structures, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which is instrumental in confirming stereochemistry and the three-dimensional structure. igminresearch.com
Table 1: Representative NMR Data for Imidazo[4,5-f]benzimidazol-2-one Analogs
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations |
| 2-Methyl-1H-benzo[d]imidazole | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H), 7.07-7.09 (m, 2H), 2.83-2.78 (q, 2H), 1.31-1.28 (t, 3H) rsc.org | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 rsc.org | COSY: Correlations between aromatic protons. HSQC: Direct correlation of CH protons to their respective carbons. |
| 2-Phenyl-1H-benzo[d]imidazole | 12.95 (s, 1H, NH), 8.20-8.17 (dd, 2H), 7.63-7.48 (m, 5H), 7.23-7.19 (m, 2H) rsc.org | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 rsc.org | HMBC: Correlation of NH proton to adjacent carbons in the imidazole and benzene (B151609) rings. |
| Benzo nih.govrsc.orgimidazo[1,2-d] nih.govresearchgate.netnih.govtriazine derivative (4a) | 8.00–7.93 (m, 1H), 7.72–7.65 (m, 1H), 7.41–7.34 (m, 2H), 7.29 (dd, 2H), 7.10 (d, 2H), 6.95 (t, 1H), 5.57 (s, 1H), 5.18 (s, 1H), 3.91 (s, 3H) mdpi.com | 152.10, 151.08, 147.47, 145.58, 142.76, 131.22, 130.19, 125.69, 123.11, 120.35, 115.26, 114.40, 55.06, 48.20 mdpi.com | NOESY: Can be used to determine through-space interactions between protons on different rings. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula. semanticscholar.org
The fragmentation patterns observed in the mass spectrum, often obtained using techniques like electron impact (EI) or electrospray ionization (ESI), offer valuable structural information. The fragmentation of the this compound core and its derivatives will typically involve the cleavage of the fused ring system and the loss of substituents. The stability of the resulting fragment ions can provide clues about the structure of the parent molecule. For example, the loss of small, stable molecules like CO, N₂, or HCN is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. lifesciencesite.com The fragmentation of substituents on the aromatic rings can also be observed, providing further confirmation of their presence and location. In some cases, the fragmentation pathways can be complex, involving rearrangements prior to fragmentation. semanticscholar.orgnih.gov The analysis of these pathways can help to distinguish between different isomers. journalijdr.com
Table 2: Expected Mass Spectrometry Data for a Hypothetical this compound Derivative
| Ion Type | m/z (Hypothetical) | Interpretation |
| [M+H]⁺ | Calculated for C₁₀H₇N₄O | Molecular ion peak (protonated) |
| [M]⁺ | Calculated for C₁₀H₆N₄O | Molecular ion peak |
| [M-CO]⁺ | [M]⁺ - 28 | Loss of a carbonyl group |
| [M-N₂]⁺ | [M]⁺ - 28 | Loss of a nitrogen molecule |
| Fragment ions | Various | Corresponding to cleavage of the fused ring system and loss of substituents |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key functional groups and their expected IR absorption regions include:
N-H stretching: The N-H bonds of the imidazole and benzimidazole rings will give rise to absorption bands in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. rsc.org
C=O stretching: The carbonyl group of the 2-one functionality is expected to show a strong and sharp absorption band in the range of 1670-1780 cm⁻¹. libretexts.org The position of this band can be affected by the electronic environment and hydrogen bonding.
C=N and C=C stretching: The stretching vibrations of the C=N bonds within the imidazole and benzimidazole rings, as well as the C=C bonds of the aromatic system, will appear in the region of 1450-1650 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
The presence and positions of these characteristic bands in the IR spectrum provide strong evidence for the presence of the this compound core structure.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H (stretch) | 3100 - 3500 | Medium, often broad |
| C-H (aromatic stretch) | 3000 - 3100 | Medium to weak |
| C=O (stretch) | 1670 - 1780 | Strong, sharp |
| C=N (stretch) | 1550 - 1650 | Medium to strong |
| C=C (aromatic stretch) | 1450 - 1600 | Medium to weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization (e.g., absorption, emission)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a this compound derivative will show absorption bands corresponding to π → π* and n → π* transitions of the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. nih.gov
The photophysical properties, such as fluorescence and phosphorescence, can also be investigated. Some benzimidazole derivatives are known to be fluorescent, and their emission spectra can provide further insights into their electronic structure. nih.gov The study of photophysical properties is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). The quantum yield of fluorescence and the lifetime of the excited state are important parameters that can be determined from these studies.
Table 4: Typical UV-Vis and Photophysical Data for Benzimidazole Derivatives
| Property | Wavelength/Value | Description |
| Absorption (λmax) | 250-350 nm | Corresponds to π → π* and n → π* electronic transitions in the conjugated system. nih.gov |
| Emission (λem) | Varies | Wavelength of emitted light upon excitation, if the compound is fluorescent. nih.gov |
| Quantum Yield (ΦF) | Varies | Efficiency of the fluorescence process. |
| Excited State Lifetime (τ) | Varies | Average time the molecule spends in the excited state before returning to the ground state. |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles with high accuracy. researchgate.net For this compound derivatives, X-ray crystallography can confirm the planar or near-planar nature of the fused heterocyclic system and the conformation of any substituents. mdpi.commdpi.com
Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net Hydrogen bonds involving the NH groups of the imidazole and benzimidazole rings and the carbonyl oxygen of the 2-one are expected to play a significant role in the crystal packing. These intermolecular interactions can influence the physical properties of the solid material. The crystal structure of a derivative of a related system, benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine, has been determined, providing a model for the type of structural information that can be obtained. igminresearch.com
Table 5: Illustrative X-ray Crystallographic Parameters for a Fused Benzimidazole Derivative
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, β) | Varies | Defines the size and shape of the unit cell. |
| Bond Lengths (e.g., C=O, C-N) | e.g., C=O ~1.23 Å | Provides precise distances between atoms. |
| Bond Angles (e.g., N-C-N) | e.g., ~120° for sp² centers | Defines the angles between bonds. |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Reveals how molecules are arranged in the solid state. |
Theoretical and Computational Chemistry Studies on 5h Imidazo 4,5 F Benzimidazol 2 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the properties of benzimidazole-containing compounds. researchgate.net This approach is used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic signatures. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), provide a balance of computational cost and accuracy for these systems. researchgate.netnih.gov
The electronic properties of fused benzimidazole (B57391) systems are critical to understanding their reactivity and function. DFT is routinely used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
In studies of related bipolar host materials incorporating a benzo nih.govresearchgate.netimidazo[2,1-b] nih.govnih.govthiazine (B8601807) (BBIT) core, DFT calculations revealed that the HOMO is primarily localized on the electron-rich donor parts of the molecule, while the LUMO is centered on the electron-deficient benzimidazole-containing acceptor core. semanticscholar.org This spatial separation of the frontier orbitals is crucial for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). nih.govsemanticscholar.org
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For benzimidazole derivatives, MEP maps indicate the most likely sites for chemical reactions. researchgate.net
Table 1: Calculated Electronic Properties of a Related Bipolar Host Material (CzBBIT)
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -5.65 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |
| LUMO Energy | -2.01 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |
| Energy Gap (Eg) | 3.64 eV | The difference between LUMO and HOMO, indicating chemical stability. |
| Triplet Energy (ET) | 3.17 eV | The energy of the lowest triplet state, important for OLED applications. |
Data derived from studies on 3-(9H-carbazol-9-yl)-5H-benzo[d]benzo nih.govresearchgate.netimidazo[2,1-b] nih.govnih.govthiazine (CzBBIT), a related fused benzimidazole system. nih.gov
Many heterocyclic compounds, including those with imidazole (B134444) rings, can exist in different tautomeric forms due to proton migration. DFT calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energy of each possible isomer in the gaseous phase or with solvent effects, researchers can predict the most stable form and the equilibrium distribution.
Theoretical studies on related heterocyclic systems that undergo Excited State Intramolecular Proton Transfer (ESIPT) demonstrate how DFT can be used to map the potential energy surface for proton movement. semanticscholar.org Calculations show that for some molecules, the intramolecular hydrogen bond is strengthened in the excited state, making the proton transfer process energetically favorable after photoexcitation. semanticscholar.org This analysis is crucial for understanding the photophysical properties and stability of such compounds.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of complex organic reactions used to synthesize fused benzimidazole derivatives. DFT calculations can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy barriers.
For instance, in the silver-catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazoles to form related fused systems, DFT was used to rationalize the observed regioselectivity. nih.gov The calculations explained why the 6-endo-dig cyclization pathway is favored over the 5-exo-dig pathway, providing a detailed understanding of the reaction mechanism. nih.gov Similarly, in the synthesis of benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives, computational modeling provided a proposed mechanistic pathway, helping to explain how C–N and C–S bonds are formed in a single step under catalyst-free conditions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) and dynamic behavior of molecules are crucial for their biological activity and material properties. While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time.
In silico studies of benzimidazole and benzothiazole derivatives as potential inhibitors of biological targets like SARS-CoV-2 Mpro have employed MD simulations. nih.gov These simulations, often running for nanoseconds, are used to assess the stability of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the dynamic evolution and flexibility of the complex. nih.govnih.govresearchgate.net Such simulations provide critical insights into how a molecule binds to a receptor, which is essential for drug design. nih.gov
Elucidation of Structure-Property Relationships from Computational Data
A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. By analyzing data from DFT and other calculations, researchers can predict how modifying a chemical structure will affect its function.
For example, in the design of bipolar host materials for OLEDs, DFT calculations on systems like 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine have shown that the benzimidazole moiety provides an electron-deficient character, enabling electron transport. nih.govsemanticscholar.org The spatial distribution of the HOMO and LUMO, as calculated by DFT, directly relates to the material's ability to facilitate balanced charge-carrier transport. nih.gov Furthermore, interrupting electron delocalization within the molecular backbone through non-conjugated sp3 hybridized bridges has been computationally shown to be an effective strategy for maintaining high triplet energy, a critical property for host materials. semanticscholar.org These insights allow for the rational design of new materials with tailored electronic and photophysical properties. semanticscholar.org
Future Directions and Research Gaps in 5h Imidazo 4,5 F Benzimidazol 2 One Research
Development of Innovative and Highly Efficient Synthetic Routes
The synthesis of fused benzimidazole (B57391) derivatives is an active area of research, yet specific and efficient methods for the preparation of 5H-imidazo[4,5-f]benzimidazol-2-one are notably absent in publicly available literature. Current synthetic strategies for analogous structures, such as benzo researchcommons.orgnih.govimidazo[1,2-a]pyrimidin-2-ones, often involve multi-component reactions. For instance, a one-pot, four-component reaction has been utilized to synthesize derivatives of benzo researchcommons.orgnih.govimidazo[1,2-a]pyrimidin-2-one in a water/ethanol solvent system, employing a magnetic nanoparticle-supported hybrid catalyst. nih.gov This approach, which involves the reaction of anilines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), benzaldehyde (B42025) derivatives, and 2-aminobenzimidazole (B67599), offers a potential template for developing a synthesis for this compound. nih.gov
Future research should focus on adapting and optimizing such multi-component strategies for the specific synthesis of this compound. A key challenge will be the synthesis of the necessary precursor, 4,5-diaminobenzimidazol-2-one. While the synthesis of related compounds like 4,5-diamino-substituted-1,2-benzoquinones has been reported, a direct and high-yielding synthesis of 4,5-diaminobenzimidazol-2-one remains an open area for investigation. nih.gov The development of a reliable synthetic route to this precursor is a critical first step.
Furthermore, the exploration of green chemistry principles in the synthesis of this compound is a significant research avenue. The use of solvent-free reaction conditions, recyclable catalysts, and atom-economical approaches, similar to those reported for other fused benzimidazoles, would be highly desirable. rsc.org For example, the synthesis of benzo researchcommons.orgnih.govimidazo[1,2-a]pyrimidines has been achieved under metal-free and solvent-free conditions, which minimizes waste and reduces environmental impact. rsc.org
Table 1: Potential Synthetic Strategies for Future Investigation
| Strategy | Precursors | Potential Advantages | Key Research Gap |
| Multi-component Reaction | 4,5-Diaminobenzimidazol-2-one, appropriate C1 and N building blocks | High efficiency, one-pot synthesis | Lack of established synthesis for 4,5-diaminobenzimidazol-2-one |
| Green Synthetic Routes | 4,5-Diaminobenzimidazol-2-one, phosgene (B1210022) equivalent | Use of recyclable catalysts, solvent-free conditions | Optimization of reaction conditions for the specific target molecule |
Exploration of Novel Functional Materials Beyond Current Scope
The benzimidazole core is a well-established pharmacophore and a versatile building block for functional materials. Derivatives of the isomeric benzo researchcommons.orgnih.govimidazo[1,2-a]pyrimidine system have been investigated as selective COX-2 inhibitors, demonstrating the potential of this heterocyclic family in medicinal chemistry. nih.govnih.gov The planar, electron-rich structure of this compound suggests its potential for applications in materials science, an area that remains largely unexplored.
The extensive π-conjugated system of the imidazo[4,5-f]benzimidazole scaffold makes it a promising candidate for development as an organic semiconductor. The potential for these materials to exhibit interesting photophysical properties, such as fluorescence, opens up possibilities for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. Research into the photophysical properties of related 4-(aryl)-benzo researchcommons.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles has shown that these compounds can exhibit positive emission solvatochromism and aggregation-induced emission (AIE). nih.gov Similar studies on this compound and its derivatives are warranted to assess their potential in optoelectronics.
The ability of fused benzimidazole systems to form "pharmacological hybrids" by linking to other pharmacologically active heterocycles is another promising avenue. igminresearch.com This approach could lead to the development of novel therapeutic agents with enhanced or dual-acting properties. The planar structure of this compound could facilitate intercalation into DNA or interaction with other biological targets, suggesting its potential as a scaffold for anticancer or antiviral drugs. igminresearch.com
Table 2: Potential Applications for Future Research
| Application Area | Rationale | Key Research Needed |
| Organic Electronics | Extended π-conjugation, planar structure | Synthesis of derivatives, characterization of electronic and photophysical properties |
| Medicinal Chemistry | Structural similarity to known bioactive molecules | Synthesis of a library of derivatives, in vitro and in vivo biological evaluation |
| Fluorescent Probes | Potential for intrinsic fluorescence and solvatochromism | Investigation of photophysical properties in various environments |
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the formation of this compound is crucial for the rational design of efficient synthetic routes and the prediction of potential side products. While mechanistic studies for the specific target compound are absent, insights can be drawn from related reactions.
The proposed mechanism for the formation of benzo researchcommons.orgnih.govimidazo[1,2-a]pyrimidin-2-ones involves the initial reaction of an aniline (B41778) with dimethyl acetylenedicarboxylate (DMAD) to form an enamine. This is followed by condensation with an aldehyde, which is activated by a catalyst, to create an α,β-unsaturated intermediate. Subsequent reaction with 2-aminobenzimidazole leads to the final product. nih.gov A detailed investigation of a similar pathway for the synthesis of this compound, likely involving a different set of precursors, would be highly valuable.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide significant insights into the reaction pathways, transition states, and the electronic properties of intermediates and the final product. Such studies have been employed to understand the properties of other benzimidazole derivatives and could be instrumental in elucidating the mechanism of this compound formation. nih.gov Understanding the electronic structure and reactivity of the precursor, 4,5-diaminobenzimidazol-2-one, will be a critical component of these mechanistic investigations.
Q & A
Q. What ethical and methodological standards ensure reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
